molecular formula C10H12FNO B2969663 [3-(4-Fluorophenyl)oxetan-3-YL]methanamine CAS No. 1260664-08-1

[3-(4-Fluorophenyl)oxetan-3-YL]methanamine

Cat. No. B2969663
CAS RN: 1260664-08-1
M. Wt: 181.21
InChI Key: PLWVPFVKHPWWMH-UHFFFAOYSA-N
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Description

“[3-(4-Fluorophenyl)oxetan-3-YL]methanamine” is a chemical compound with the CAS Number: 1260664-08-1. It has a linear formula of C10H12FNO . The compound has a molecular weight of 181.21 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12FNO/c11-9-3-1-8(2-4-9)10(5-12)6-13-7-10/h1-4H,5-7,12H2 . This code provides a specific textual representation of the molecule’s structure.

Scientific Research Applications

Novel Aryloxyethyl Derivatives and Antidepressant-like Activity

A study on novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, designed as "biased agonists" of serotonin 5-HT1A receptors, highlighted their potential as antidepressant drug candidates. These compounds, including derivatives with a 3-chloro-4-fluorophenyl moiety, demonstrated high 5-HT1A receptor affinity, selectivity over other receptors, and showed robust antidepressant-like activity in vivo. This suggests their promise for developing new antidepressant therapies (Sniecikowska et al., 2019).

Selective Inhibition of Met Kinase Superfamily

Research into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified potent and selective inhibitors of the Met kinase superfamily. One compound, in particular, demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model, showing the potential for therapeutic applications in oncology (Schroeder et al., 2009).

Water-Soluble Neurokinin-1 Receptor Antagonist

A study on a high affinity, orally active neurokinin-1 receptor antagonist highlighted its potential in treating emesis and depression. This compound, which includes a 4-fluorophenyl moiety, showed high effectiveness in pre-clinical tests, suggesting its utility in clinical applications for managing emesis and depression (Harrison et al., 2001).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for "[3-(4-Fluorophenyl)oxetan-3-YL]methanamine" . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

[3-(4-fluorophenyl)oxetan-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)10(5-12)6-13-7-10/h1-4H,5-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWVPFVKHPWWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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